tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate
CAS No.: 1821785-68-5
Cat. No.: VC2569938
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1821785-68-5 |
---|---|
Molecular Formula | C10H19NO2 |
Molecular Weight | 185.26 g/mol |
IUPAC Name | tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C10H19NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Standard InChI Key | JQXFBJIDTLTFNU-QMMMGPOBSA-N |
Isomeric SMILES | C[C@H]1CCN(C1)C(=O)OC(C)(C)C |
SMILES | CC1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES | CC1CCN(C1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate consists of a five-membered pyrrolidine ring with a methyl group at the 3-position in the S configuration. The nitrogen atom of the pyrrolidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. This structure provides several reactive sites that can be modified for various synthetic applications.
Physical and Chemical Properties
The compound exists as a colorless to pale yellow liquid or crystalline solid, depending on purity and temperature conditions. It is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, making it versatile for various synthetic applications. The table below summarizes its key physicochemical properties:
Property | Value |
---|---|
Molecular Formula | C10H19NO2 |
Molecular Weight | 185.27 g/mol |
Appearance | Colorless to pale yellow liquid/solid |
Solubility | Soluble in organic solvents (DCM, THF, DMF) |
Optical Rotation | [α]D = -12.5° (c = 1.0, CHCl3) |
Boiling Point | 115-118°C (0.5 mmHg) |
Stereochemistry
The stereochemistry at the 3-position is critical for the compound's applications in asymmetric synthesis. The S configuration provides a defined spatial arrangement that can influence subsequent reactions and biological activities of derivatives. This stereocenter can serve as a control element for introducing additional stereocenters in more complex molecules.
Synthesis Methods
General Synthetic Routes
Several synthetic routes can be employed to prepare tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate, with the key challenge being the establishment of the correct stereochemistry at the 3-position. Major synthetic approaches include:
From Chiral Pool Starting Materials
This approach utilizes naturally occurring chiral compounds as starting materials. For example, starting from L-amino acids followed by a series of transformations to establish the pyrrolidine ring while maintaining the stereochemistry.
Asymmetric Hydrogenation
The synthesis can be achieved through the asymmetric hydrogenation of pyrroline derivatives using chiral catalysts to establish the required stereochemistry at the 3-position. This method typically employs rhodium or ruthenium catalysts with chiral ligands.
Enzymatic Resolution
Another approach involves the enzymatic resolution of racemic mixtures to isolate the desired (3S) enantiomer. This method leverages the selectivity of enzymes to preferentially react with one enantiomer over the other.
Key Reaction Parameters
The following table outlines critical reaction parameters for the asymmetric hydrogenation route:
Parameter | Optimal Condition | Effect on Yield/Selectivity |
---|---|---|
Catalyst | Rh(COD)2BF4 with (R,R)-DIPAMP | >95% ee |
Hydrogen Pressure | 40-50 bar | Higher pressure increases reaction rate |
Temperature | 25-30°C | Lower temperatures improve enantioselectivity |
Solvent | Methanol or THF | Affects catalyst solubility and activity |
Reaction Time | 12-24 hours | Extended time may lead to side reactions |
Applications in Organic Synthesis
As a Building Block
Tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate serves as a valuable building block in organic synthesis due to its defined stereochemistry and protected nitrogen functionality. The Boc protecting group allows for selective reactions at other positions while protecting the nitrogen from unwanted side reactions.
In Pharmaceutical Synthesis
In pharmaceutical research, this compound functions as a precursor for various bioactive molecules. The pyrrolidine ring is a common structural motif in many pharmaceuticals, and the defined stereochemistry at the 3-position can influence biological activity and selectivity.
Functionalization Strategies
The compound can be further functionalized at various positions:
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N-deprotection followed by reprotection or alkylation
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C-H activation at the methyl group
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Functionalization at the 4-position through lithiation or other methods
Biological Significance
Structure-Activity Relationships
The pyrrolidine ring system is present in numerous biologically active compounds, with the stereochemistry often playing a crucial role in activity. While the parent compound itself may have limited biological activity, its derivatives have shown significant pharmacological properties.
Derivatives and Their Activities
Derivatives of tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate have been explored for various biological applications. The table below summarizes some key derivatives and their reported activities:
Derivative | Modification | Biological Activity |
---|---|---|
3-hydroxymethyl derivative | Hydroxymethyl at 3-position | Enzyme inhibition activity |
3,4-disubstituted derivatives | Additional substituent at 4-position | Enhanced receptor binding |
N-deprotected derivatives | Removal of Boc group | Increased water solubility |
Heterocyclic conjugates | Conjugation with other ring systems | Targeted therapeutic applications |
Research Findings
Synthetic Methodology Advancements
Recent research has focused on developing more efficient synthetic routes to tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate and its derivatives. Advancements in catalytic methods have improved both yield and stereoselectivity, making the compound more accessible for research applications.
Structural Analogues
Structural analogues with varying substituents at the 3-position demonstrate how small changes in the molecule can significantly impact properties and activities. For example, compounds with hydroxyl or halogen substituents at the 3-position show different reactivity profiles and potential applications.
Computational Studies
Analytical Methods
Spectroscopic Characterization
Several analytical techniques are commonly employed to characterize tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate:
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed structural information about the compound. Characteristic signals include:
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¹H NMR: tert-butyl singlet around 1.45 ppm, methyl doublet around 1.0 ppm
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¹³C NMR: carbonyl carbon around 155 ppm, tert-butyl carbons around 28 and 80 ppm
Mass Spectrometry
Mass spectrometry is useful for confirming the molecular weight and fragmentation pattern. Common fragments include the loss of the tert-butyl group (M-57) and the Boc group (M-100).
Chromatographic Methods
Chromatographic techniques are essential for determining the purity and enantiomeric excess of the compound:
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC columns can separate enantiomers to determine enantiomeric purity. Common columns include Chiralcel OD-H and Chiralpak AD-H.
Gas Chromatography (GC)
GC methods, particularly when coupled with mass spectrometry (GC-MS), provide both separation and identification capabilities.
Comparative Analysis with Related Compounds
Structural Relatives
Comparing tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate with related compounds reveals important structure-activity relationships. The table below presents a comparison with structurally similar compounds:
Compound | Structural Difference | Relative Reactivity | Notable Applications |
---|---|---|---|
tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate | Reference compound | Baseline | Building block in synthesis |
tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | Additional hydroxyl at 3-position, methyl at 4-position | Higher polarity, additional reaction site | Pharmaceutical intermediates |
tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate | Bromomethyl at 3-position, methyl at 4-position | Increased electrophilicity | Cross-coupling reactions |
tert-butyl (3R)-3-methylpyrrolidine-1-carboxylate | Opposite stereochemistry | Different spatial arrangement | Complementary building block |
Reactivity Patterns
The reactivity of tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate is primarily determined by the pyrrolidine ring and the protecting group. The methyl substituent at the 3-position can influence both steric and electronic properties, affecting reactions at neighboring positions.
Industrial Applications
Scale-Up Considerations
Scaling up the synthesis of tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate presents several challenges:
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Maintaining stereoselectivity at larger scales
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Cost-effective catalysts and reagents
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Process safety considerations
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Purification methodologies
Patent Landscape
The compound appears in numerous patents, particularly in the pharmaceutical sector. Patent applications often focus on novel synthetic routes, specific derivatives, or applications in drug development.
Future Research Directions
Emerging Applications
Emerging applications for tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate include:
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Development of new catalytic methodologies
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Applications in materials science
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Exploration of novel biological activities
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Use in flow chemistry and continuous manufacturing
Methodological Advances
Future research may focus on:
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More sustainable synthetic routes
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Catalyst development for improved stereoselectivity
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Novel functionalization strategies
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Integration into automated synthesis platforms
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